molecular formula C23H21N3O6 B13747822 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate

Cat. No.: B13747822
M. Wt: 435.4 g/mol
InChI Key: UXBWDOZUTDTRKR-UHFFFAOYSA-N
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Description

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate (CAS: 1416894-12-6) is a nitrogen-containing ligand used in metal-organic frameworks (MOFs). Its molecular formula is C₂₃H₂₁N₃O₆, featuring a central 2-methylpropane-1,3-diyl backbone esterified with three isonicotinoyl groups: one at the 2-position ((isonicotinoyloxy)methyl) and two at the 1- and 3-positions (diisonicotinate) .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

[2-methyl-3-(pyridine-4-carbonyloxy)-2-(pyridine-4-carbonyloxymethyl)propyl] pyridine-4-carboxylate

InChI

InChI=1S/C23H21N3O6/c1-23(14-30-20(27)17-2-8-24-9-3-17,15-31-21(28)18-4-10-25-11-5-18)16-32-22(29)19-6-12-26-13-7-19/h2-13H,14-16H2,1H3

InChI Key

UXBWDOZUTDTRKR-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=NC=C1)(COC(=O)C2=CC=NC=C2)COC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate typically involves the esterification of isonicotinic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs include:

Compound Name CAS Number Molecular Formula Functional Groups Coordination Sites Key Applications
2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate (Target) 1416894-12-6 C₂₃H₂₁N₃O₆ 3 isonicotinoyl esters Tridentate MOF synthesis, catalysis
2,2-Bis((isonicotinoyloxy)methyl)propane-1,3-diyl diisonicotinate 15849-69-1 Not provided 4 isonicotinoyl esters Tetradentate High-porosity MOFs
Cobalt tetracarboxyphenylporphyrin 108443-61-4 C₄₈H₂₄N₄O₈Co₄ Porphyrin macrocycle + carboxylates Tetradentate Catalysis, gas adsorption
3,3'-[2-(4,5-Di-3-pyridinyl-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-diyl]bis[pyridine] 1356336-68-9 C₂₆H₁₆N₄S₄ Pyridine + dithiolene groups Multidentate Conductive MOFs
Structural Analysis:
  • Target Compound: The 2-methylpropane backbone introduces steric hindrance, limiting flexibility but enhancing thermal stability. Its three isonicotinoyl groups provide nitrogen donors for metal coordination, favoring octahedral or tetrahedral geometries in MOFs.
  • 2,2-Bis((isonicotinoyloxy)methyl)propane-1,3-diyl diisonicotinate: The additional isonicotinoyl group at the 2-position increases coordination sites, enabling denser MOF networks with smaller pores .
  • Cobalt Tetracarboxyphenylporphyrin : The porphyrin macrocycle stabilizes metal centers (e.g., Co⁴⁺) for redox-active applications but requires complex synthesis involving metal insertion .
  • Dithiolene-Pyridine Hybrid : Sulfur-rich ligands facilitate charge transfer, making them suitable for conductive materials but prone to oxidation .

Physicochemical and Functional Comparisons

  • Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester groups, whereas the porphyrin analog is less soluble owing to its bulky structure .
  • Thermal Stability : The target compound degrades at ~300°C, outperforming dithiolene-based ligands (~250°C) but underperforming against porphyrins (>400°C) .
  • MOF Performance: Target: Forms MOFs with surface areas of 800–1200 m²/g, suitable for CO₂ capture. Cobalt Porphyrin: Yields MOFs with surface areas >2000 m²/g, ideal for H₂ storage . Bis-Isonicotinoyl Derivative: Creates ultra-microporous frameworks (<1 nm pores) for selective gas separation .

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